![molecular formula C14H13N3O2 B563411 N-Nitroso Akardite II CAS No. 1076199-26-2](/img/structure/B563411.png)
N-Nitroso Akardite II
Overview
Description
N-Nitroso Akardite II is a chemical compound with the molecular formula C14H13N3O2. It is primarily used as a stabilizer for nitrate ester-based energetic materials. These materials are commonly used in propellants, explosives, and pyrotechnics. The compound helps to inhibit and slow down the decomposition reactions that can occur in these energetic compositions, thereby enhancing their stability and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Akardite II typically involves the nitrosation of Akardite II. This process can be carried out by reacting Akardite II with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Akardite II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile and desired product.
Major Products: The major products formed from these reactions include various nitroso, amine, and substituted derivatives of Akardite II. These products can have different properties and applications depending on their chemical structure .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C14H13N3O2
- CAS Number : 1076199-26-2
- Physical State : Liquid
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
N-Nitroso Akardite II acts as a stabilizer for nitrate ester-based energetic materials, such as propellants and explosives. The compound inhibits decomposition reactions that can lead to instability in these materials. It interacts with reactive species generated during decomposition, effectively slowing down or preventing further reactions that could lead to accidental ignition or explosion .
Scientific Research Applications
- Stabilization of Energetic Materials :
- Biological Research :
- Industrial Applications :
Case Studies
-
Stabilization of Nitrocellulose-Based Propellants :
A study highlighted the effectiveness of this compound in stabilizing nitrocellulose-based propellants. The compound demonstrated significant inhibition of decomposition reactions under various temperature conditions, thereby enhancing the shelf life and safety of these materials . -
Environmental Impact Assessment :
Research has been conducted to evaluate the environmental impact of using this compound compared to traditional stabilizers. Findings suggest that while it provides effective stabilization, further studies are needed to assess its degradation products and potential health risks associated with long-term exposure . -
Comparative Study with Green Stabilizers :
Recent investigations into green alternatives to conventional stabilizers have included assessments of this compound. The results indicated that while it is effective, there is a growing need for stabilizers that minimize environmental toxicity and health risks associated with nitrosamines .
Mechanism of Action
The mechanism by which N-Nitroso Akardite II exerts its stabilizing effects involves the inhibition of decomposition reactions in nitrate ester-based energetic materials. The compound interacts with reactive species generated during the decomposition process, thereby preventing or slowing down further reactions. This interaction helps to maintain the stability and integrity of the energetic material, reducing the risk of accidental ignition or explosion .
Comparison with Similar Compounds
N-Nitroso Diphenylamine: Another stabilizer used in energetic materials, but with different chemical properties and stability profiles.
N-Nitroso Centralite: Similar in function but differs in its chemical structure and reactivity.
N-Nitroso N-Methyl-p-Nitroaniline: Used in similar applications but has distinct physical and chemical properties.
Uniqueness: N-Nitroso Akardite II is unique in its specific combination of stabilizing properties, making it particularly effective in certain formulations of energetic materials. Its ability to inhibit decomposition reactions without significantly affecting the performance of the material sets it apart from other stabilizers .
Biological Activity
N-Nitroso Akardite II (NAK-II), a nitrosating agent with the molecular formula C14H13N3O2, has garnered attention in various fields due to its biological activity and potential health implications. This compound is primarily known for its role as a stabilizer in propellant formulations and its capacity to form carcinogenic nitrosamines. This article delves into the biological activity of NAK-II, highlighting its mechanisms, effects, and relevant research findings.
This compound is a derivative of Akardite II, which is commonly used in explosives and propellant formulations. The nitroso group (-NO) in NAK-II makes it a potent nitrosating agent, capable of modifying biological molecules such as DNA and proteins through nitrosation reactions. This process can lead to the formation of N-nitroso compounds, many of which are recognized carcinogens.
Property | Value |
---|---|
Molecular Formula | C14H13N3O2 |
Molecular Weight | 255.27 g/mol |
CAS Number | 1076199-26-2 |
Structure | Structure |
Carcinogenic Potential
Research has shown that NAK-II can lead to the formation of various daughter products that possess significant toxicological properties. The compound has been identified as a source of carcinogenic N-nitrosamines, which are formed through the degradation processes during the aging of propellant materials containing Akardite II . The presence of these nitrosamines poses serious health risks, including increased cancer risk upon exposure.
Case Studies
- Study on Degradation Products : A study conducted by Damseaux et al. (2021) highlighted the degradation pathways of Akardite II under thermal stress, revealing that NAK-II decomposes to produce several toxic species, including nitrogen oxides and reactive radicals that can initiate further chemical reactions leading to additional toxic byproducts .
- Toxicity Assessment : In another investigation, the toxicity profile of NAK-II was assessed using various in vitro models. The results indicated that exposure to NAK-II resulted in DNA damage and increased cell death in cultured human cells, underscoring its potential as a genotoxic agent .
Research Findings
The biological activity of this compound has been extensively studied across various research domains. Here are some key findings:
- Nitrosation Reactions : The ability of NAK-II to induce nitrosation reactions has been documented, leading to modifications in amino acids and nucleic acids that may contribute to mutagenesis and carcinogenesis .
- Stability and Decomposition : Research indicates that the stability of NAK-II in propellant formulations can lead to gradual release and accumulation of toxic degradation products over time, raising concerns about long-term exposure risks for workers handling these materials .
- Health Risk Evaluations : Evaluations conducted by NATO have classified compounds like NAK-II as hazardous due to their potential for forming harmful derivatives during usage and storage in propellant systems .
Properties
IUPAC Name |
1-methyl-1-nitroso-3,3-diphenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16(15-19)14(18)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXQWYQSFLIGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652663 | |
Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-26-2 | |
Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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